molecular formula C18H28ClN5O B12641535 3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-

3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-

Cat. No.: B12641535
M. Wt: 365.9 g/mol
InChI Key: JKLNGUDUSPVUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of functional groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and cyclohexylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

    Chlorinated amines: Compounds with similar chlorinated amine functional groups.

Uniqueness

3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C18H28ClN5O

Molecular Weight

365.9 g/mol

IUPAC Name

1-[6-chloro-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

InChI

InChI=1S/C18H28ClN5O/c1-12-8-9-13(17(25)21-14-6-4-3-5-7-14)11-24(12)16-10-15(19)22-18(20-2)23-16/h10,12-14H,3-9,11H2,1-2H3,(H,21,25)(H,20,22,23)

InChI Key

JKLNGUDUSPVUQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C2=CC(=NC(=N2)NC)Cl)C(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.